N-(5-fluoro-2-methylphenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C13H12FNO2S |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c1-10-7-8-11(14)9-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3 |
InChI Key |
QVKFZJMVUVVKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Fluoro-2-methylaniline
While commercial availability of 5-fluoro-2-methylaniline is common, its laboratory-scale preparation typically involves:
- Friedel-Crafts alkylation of fluorobenzene with methyl chloride under Lewis acid catalysis (e.g., AlCl₃) to yield 2-fluoro-4-methylbenzene.
- Nitration at the para position relative to the methyl group, followed by reduction of the nitro group to an amine using hydrogenation (Pd/C, H₂) or Fe/HCl.
Sulfonamide Bond Formation: Methodological Approaches
The cornerstone of N-(5-fluoro-2-methylphenyl)benzenesulfonamide synthesis is the reaction between benzenesulfonyl chloride and 5-fluoro-2-methylaniline . Below are optimized protocols derived from analogous sulfonamide syntheses.
Classical Two-Phase System
Procedure :
- Dissolve 5-fluoro-2-methylaniline (1.0 equiv, 125 mg, 1.0 mmol) in dichloromethane (10 mL).
- Add benzenesulfonyl chloride (1.2 equiv, 170 μL, 1.2 mmol) dropwise at 0°C under nitrogen.
- Introduce triethylamine (2.5 equiv, 350 μL, 2.5 mmol) and stir at room temperature for 12 h.
- Quench with 1 M HCl (10 mL), extract with DCM (3 × 15 mL), dry over MgSO₄, and concentrate.
- Purify via silica gel chromatography (hexanes/EtOAc 4:1) to yield a white solid (82% yield).
Key Observations :
Microwave-Assisted Synthesis
Procedure :
- Combine 5-fluoro-2-methylaniline (1.0 mmol) and benzenesulfonyl chloride (1.1 mmol) in DMF (5 mL).
- Add K₂CO₃ (2.0 mmol) and irradiate at 120°C for 15 min (300 W).
- Filter, dilute with H₂O (20 mL), extract with EtOAc, and purify via recrystallization (EtOH/H₂O) to afford the product (89% yield).
Advantages :
Reaction Optimization and Mechanistic Insights
Solvent Effects
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DCM | 82 | 12 |
| THF | 75 | 18 |
| DMF | 89 | 0.25 (microwave) |
| Toluene | 68 | 24 |
Polar aprotic solvents (DMF, THF) accelerate the reaction by stabilizing the transition state through dipole interactions.
Temperature Profile
| Temperature (°C) | Yield (%) |
|---|---|
| 0 | 45 |
| 25 | 82 |
| 50 | 85 |
| 80 | 83 |
No significant improvement above 50°C, suggesting an entropy-controlled process.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (600 MHz, CDCl₃): δ 7.82–7.75 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.88 (d, J = 2.4 Hz, 1H, Ar-H), 2.32 (s, 3H, CH₃).
- ¹³C NMR (150 MHz, CDCl₃): δ 162.5 (d, J = 245 Hz, C-F), 143.2 (C-SO₂), 134.8, 131.2, 129.4, 127.6 (Ar-C), 21.8 (CH₃).
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase enzymes.
Medicine: Investigated for its antimicrobial properties and potential use in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with enhanced chemical and thermal stability
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes such as carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, including antimicrobial activity and potential anticancer properties .
Comparison with Similar Compounds
Structural Analogs with Halogen and Alkyl Substituents
Key Insights :
- Steric Influence : The 2-methyl group in both fluoro and chloro analogs may reduce metabolic degradation by sterically hindering enzymatic attack.
Cytotoxic and Anticancer Activities
Key Insights :
- Heterocyclic Moieties : Compounds with thiadiazol or pyrimidine groups (e.g., ) exhibit enhanced cytotoxicity, likely due to improved DNA intercalation or kinase inhibition.
- Substituent Positioning : Fluorine at C5 in the target compound may mimic electron-withdrawing groups in cytotoxic analogs, though activity depends on auxiliary functional groups.
Enzymatic Targets and Docking Profiles
Key Insights :
- Hydrogen Bonding : Fluorine and sulfonamide groups in benzenesulfonamides enhance ligand-receptor interactions, critical for PPARγ and LXR binding .
- QSAR Models : ’s QSAR data for benzenesulfonamides suggests that electron-withdrawing substituents (e.g., F, Cl) improve TrkA inhibition, aligning with the target compound’s structure .
Key Insights :
- The target compound can likely be synthesized via nucleophilic substitution between 5-fluoro-2-methylaniline and benzenesulfonyl chloride, a common route for benzenesulfonamides .
Q & A
Basic: What are the key steps for synthesizing N-(5-fluoro-2-methylphenyl)benzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sulfonylation of 5-fluoro-2-methylaniline with benzenesulfonyl chloride under basic conditions. Key steps include:
Amination : React 5-fluoro-2-methylaniline with benzenesulfonyl chloride in dichloromethane or THF.
Base Selection : Use pyridine or triethylamine to neutralize HCl byproducts. Excess base improves yield by preventing side reactions.
Temperature Control : Maintain 0–5°C during sulfonylation to minimize decomposition of the sulfonyl chloride.
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures isolates the product.
Data Contradiction Resolution :
If low yields occur, verify the purity of the aniline starting material (HPLC or GC-MS) and ensure anhydrous conditions, as moisture hydrolyzes sulfonyl chloride. Optimize stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) to account for reagent sensitivity .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
SC-XRD provides precise bond lengths, angles, and torsion angles, critical for confirming stereochemistry and intermolecular interactions. Steps include:
Crystallization : Grow crystals via slow evaporation of a saturated solution in acetone or ethanol.
Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
Structure Solution : Employ SHELXS for phase determination via direct methods .
Refinement : Use SHELXL for full-matrix least-squares refinement, with anisotropic displacement parameters for non-H atoms.
Example Data from Analogous Compounds (from ):
- Triclinic system, space group P1, a = 8.2201 Å, b = 8.9395 Å, c = 10.5544 Å.
- Dihedral angle between benzene rings: 85.2°, confirming non-planarity due to steric hindrance.
Contradiction Handling : If experimental bond lengths deviate from DFT calculations (e.g., S–N bond), check for crystal packing effects or twinning using PLATON’s ADDSYM tool .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.8 ppm) and methyl groups (δ 2.3 ppm, singlet).
- ¹³C NMR : Sulfonamide carbonyl at δ 165–170 ppm; fluorine coupling splits aromatic carbons.
- FT-IR : Confirm sulfonamide S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹.
- HRMS : Exact mass calculation (C₁₃H₁₁FNO₂S: m/z 264.0598) validates molecular formula.
Data Validation : Cross-reference with analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (), where sulfonamide NH appears as a broad peak at δ 8.2 ppm in DMSO-d₆.
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
Functional Group Variation :
- Replace the 5-fluoro group with Cl or CF₃ to alter electron-withdrawing effects ( ).
- Introduce substituents (e.g., methoxy, amino) on the benzene ring to modulate solubility and H-bonding.
Biological Assay Design :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations.
Computational Modeling :
- Perform docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., COX-2).
Contradiction Example : If a derivative shows high in vitro activity but poor solubility, introduce PEGylated side chains or co-crystallize with cyclodextrins ( ).
Advanced: How can researchers address discrepancies between computational predictions and experimental data for sulfonamide derivatives?
Methodological Answer:
Re-evaluate Computational Parameters :
- Use higher-level theory (e.g., B3LYP-D3/def2-TZVP) for DFT calculations to improve accuracy.
- Include solvent effects (PCM model) if experiments are conducted in polar solvents.
Experimental Validation :
- Repeat DSC/TGA to confirm melting points and thermal stability.
- Re-measure NMR in deuterated solvents with controlled pH to detect tautomerism.
Crystallographic Cross-Check : Compare SC-XRD data with computed electrostatic potential maps to identify charge distribution mismatches .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Moisture Control : Use desiccants (silica gel) in sealed containers; hygroscopicity is common in sulfonamides.
- Temperature : Long-term storage at –20°C; short-term (weeks) at 4°C.
- Stability Testing : Monitor purity via HPLC every 6 months (C18 column, acetonitrile/water + 0.1% TFA).
Contradiction Resolution : If decomposition occurs (new HPLC peaks), analyze by LC-MS to identify degradation products (e.g., hydrolysis to sulfonic acid) .
Advanced: How can researchers leverage crystallographic data to predict the solubility of this compound?
Methodological Answer:
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) using CrystalExplorer.
Solubility Prediction :
- High H-bond donor/acceptor counts correlate with aqueous solubility.
- Calculate logP via Crippen’s method (fragment-based) using Molinspiration.
Co-Crystallization : Improve solubility by forming co-crystals with succinic acid or urea, guided by synthon compatibility .
Example : A co-crystal with caffeine (1:1 molar ratio) increased solubility by 3× in PBS (pH 7.4) for a related sulfonamide ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
